molecular formula C25H30N2O5 B14027788 Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate

Cat. No.: B14027788
M. Wt: 438.5 g/mol
InChI Key: OLSRFNYHEVYVGO-NRFANRHFSA-N
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Description

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate typically involves the protection of the amino group of L-asparagine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(14-22(28)27(4)5)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,26,30)/t21-/m0/s1

InChI Key

OLSRFNYHEVYVGO-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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